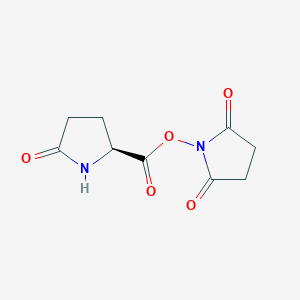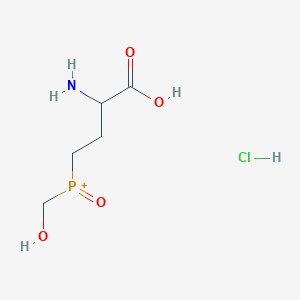
(S)-Pyroglutamic acid succinimidyl
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyroglutamic acid succinimidyl typically involves the reaction of pyroglutamic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Pyroglutamic acid succinimidyl undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl group can react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Primary Amines: React with the succinimidyl group to form amide bonds.
Water: Hydrolyzes the succinimidyl ester under mild conditions.
Major Products Formed
Amide Bonds: Formed when the succinimidyl group reacts with primary amines.
Carboxylic Acid and N-Hydroxysuccinimide: Formed upon hydrolysis of the succinimidyl ester.
Wissenschaftliche Forschungsanwendungen
(S)-Pyroglutamic acid succinimidyl has a wide range of applications in scientific research:
Bioconjugation: Used to link biomolecules such as proteins and peptides through stable amide bonds.
Drug Delivery: Employed in the development of drug conjugates for targeted delivery.
Biomaterials: Utilized in the modification of surfaces for improved biocompatibility and functionality
Wirkmechanismus
The mechanism of action of (S)-Pyroglutamic acid succinimidyl involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the succinimidyl group, which acts as an efficient leaving group. The resulting amide bonds are stable and resistant to hydrolysis, making them ideal for bioconjugation applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Commonly used in bioconjugation for their ability to form stable amide bonds.
Maleimides: Used for thiol-specific bioconjugation reactions.
Uniqueness
(S)-Pyroglutamic acid succinimidyl is unique due to its combination of pyroglutamic acid and succinimidyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to other similar compounds .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-6-2-1-5(10-6)9(15)16-11-7(13)3-4-8(11)14/h5H,1-4H2,(H,10,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTUFHNZGGCASJ-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B3329404.png)




![[1-(Methoxycarbonyl)cyclohexyl]acetic acid](/img/structure/B3329442.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B3329446.png)


